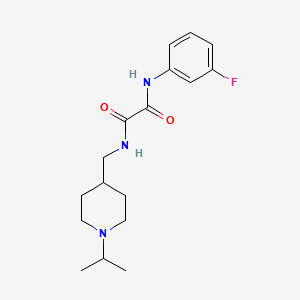

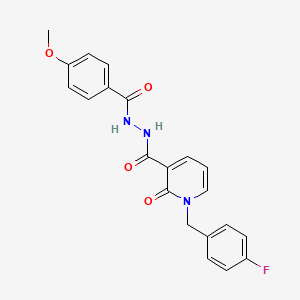

1-(4-fluorobenzyl)-N'-(4-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

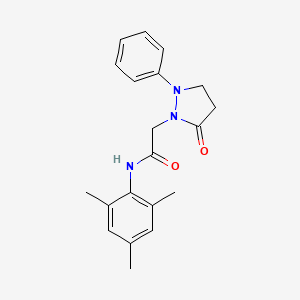

The compound “1-(4-fluorobenzyl)-N’-(4-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide” is a complex organic molecule. It contains several functional groups, including a fluorobenzyl group, a methoxybenzoyl group, and a dihydropyridine ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a dihydropyridine ring suggests that the compound may exhibit aromaticity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the fluorobenzyl group might undergo nucleophilic aromatic substitution, while the carbonyl group in the dihydropyridine ring might be involved in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of a fluorine atom might increase the compound’s stability and affect its polarity .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Several studies have reported on the synthesis and structural characterization of compounds similar to the one of interest, highlighting their potential for various scientific applications. For example, Karrouchi et al. (2021) synthesized and characterized a compound using spectroscopic methods, theoretical structures, and molecular docking, suggesting its potential as an anti-diabetic agent (Karrouchi et al., 2021). Furthermore, Rodrigues et al. (2015) reported on the synthesis and characterization of platinum(II) complexes with carbazates and hydrazides, evaluating their cytotoxic activity against leukemia cell lines, hinting at their promise as antitumor agents (Rodrigues et al., 2015).

Molecular Docking and Biological Studies

The research also extends to molecular docking and biological studies to evaluate the therapeutic potential of these compounds. For instance, a study synthesized and evaluated benzylated derivatives for anti-Alzheimer's activity, designing analogs based on the lead compound donepezil (Gupta et al., 2020). Another study focused on the synthesis of new indoles containing oxadiazole and triazole units, evaluating their antineoplastic activity, which points to their potential use in cancer research (Farghaly et al., 2012).

Spectroscopic and Theoretical Approaches

Research on acylhydrazone-based fluoride sensors by Jose et al. (2018) involved the synthesis of derivatives from corresponding hydrazides, exploring their specific response towards fluoride ion through colorimetric and spectrofluorometric methods. This study illustrates the compound's utility in analytical chemistry applications (Jose et al., 2018).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(4-fluorophenyl)methyl]-N'-(4-methoxybenzoyl)-2-oxopyridine-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O4/c1-29-17-10-6-15(7-11-17)19(26)23-24-20(27)18-3-2-12-25(21(18)28)13-14-4-8-16(22)9-5-14/h2-12H,13H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFRUMCZDHXZLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2609726.png)

![(2Z)-N-(4-chlorophenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]acetamide](/img/structure/B2609727.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2609729.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2609730.png)

![Ethyl 5-[bromo(4-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2609739.png)

![2-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2609742.png)